molecular formula C12H12N2O3 B3356843 Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- CAS No. 69352-78-9

Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-

Cat. No. B3356843
CAS RN: 69352-78-9
M. Wt: 232.23 g/mol
InChI Key: YAULJBNDKJVNGV-UHFFFAOYSA-N
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Description

“Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” is a chemical compound with the molecular formula C12H12N2O3. It is a derivative of cinnoline, an aromatic heterocyclic compound . Cinnoline derivatives have been found to exhibit a wide range of pharmacological actions like antibacterial, antifungal, anti-inflammatory, anti-tuberculosis, antiepileptic, antidepressant, antitumor, antihypertensive, antianxiety activities .


Synthesis Analysis

The synthesis of cinnoline derivatives has been a topic of interest for many research groups . One method involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid . This material could then be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle .


Molecular Structure Analysis

The molecular structure of “Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” is based on the cinnoline core, which is a fused six-membered ring with two nitrogen atoms as heteroatoms . This structure is isosteric to quinolone or isoquinoline .


Chemical Reactions Analysis

Cinnoline derivatives can undergo various chemical reactions. For instance, 7-hydroxy-4-methyl coumarin can react with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C, and then react with various sodium azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” can be inferred from its molecular structure. It has a molecular weight of 232.23 g/mol.

Future Directions

The future directions for research on “Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-” and other cinnoline derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given their wide range of pharmacological actions, these compounds have significant potential for development into new therapeutic agents .

properties

IUPAC Name

2-(6,7-dimethyl-4-oxo-1H-cinnolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-6-3-8-9(4-7(6)2)13-14-10(12(8)17)5-11(15)16/h3-4H,5H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULJBNDKJVNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NN=C(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219404
Record name Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-

CAS RN

69352-78-9
Record name Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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